Solriamfetol hydrochloride is a pharmaceutical compound primarily developed for the treatment of excessive daytime sleepiness associated with narcolepsy and obstructive sleep apnea. It is the hydrochloride salt of solriamfetol, which is chemically designated as (R)-2-amino-3-phenylpropylcarbamate hydrochloride, with a molecular formula of and a relative molecular mass of 230.69 g/mol . The compound acts as a wakefulness-promoting agent, influencing neurotransmitter systems in the brain.
Solriamfetol was developed by Jazz Pharmaceuticals and received approval from the U.S. Food and Drug Administration in 2019 under the brand name Sunosi . The compound has been recognized for its efficacy in enhancing wakefulness without the stimulant side effects typically associated with traditional amphetamines.
The synthesis of solriamfetol hydrochloride involves several key steps that start with D-phenylalanine. The process can be summarized as follows:
This multi-step synthesis allows for the production of solriamfetol with high purity and yield, addressing challenges related to the chirality and optical purity of intermediates .
The molecular structure of solriamfetol hydrochloride can be represented as follows:
The structural elucidation has been confirmed through various analytical techniques including and nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .
Solriamfetol hydrochloride can participate in various chemical reactions typical of amines and carbamates. Key reactions include:
These reactions are crucial for both synthesizing the compound and modifying it for specific applications.
Solriamfetol functions primarily by inhibiting the reuptake of dopamine and norepinephrine in the brain, thereby increasing their levels in synaptic spaces. This mechanism enhances alertness and reduces excessive sleepiness by modulating neurotransmitter activity without significant stimulant side effects associated with other wakefulness-promoting agents .
Solriamfetol hydrochloride exhibits several notable physical and chemical properties:
Solriamfetol hydrochloride is primarily used in clinical settings for:
Additionally, ongoing research may explore other potential applications related to cognitive enhancement or fatigue management in various populations .
The industrial production of Solriamfetol Hydrochloride relies primarily on stereoselective synthesis starting from chiral phenylalanine derivatives. The most established pathway involves a three-step sequence:
(1) Methyl Ester Formation: D-phenylalanine undergoes esterification to form D-phenylalanine methyl ester hydrochloride [1] [5].(2) Borohydride Reduction: The ester is reduced using sodium borohydride or lithium borohydride in alcoholic solvents to yield (R)-2-amino-3-phenylpropan-1-ol (D-phenylalaninol) [1] [8]. Typical reaction conditions involve temperatures of 25–50°C for 4–12 hours, achieving yields of 85–92%.(3) Carbamoylation: D-phenylalaninol reacts with carbamoyl donors (sodium cyanate or phenyl carbamate) under acidic conditions (hydrochloric or acetic acid) to form Solriamfetol, followed by hydrochloride salt precipitation [1] [5] [8].
An alternative kilogram-scale route employs single-step carbamoylation of D-phenylalaninol using sodium cyanate in the presence of acid, achieving 89% yield [6]. This method bypasses intermediate isolation but requires stringent control of stoichiometry and temperature to minimize impurity formation.
Table 1: Comparison of Industrial Synthesis Pathways
| Starting Material | Key Reaction | Conditions | Yield | Reference |
|---|---|---|---|---|
| D-Phenylalanine | Esterification → Reduction → Carbamoylation | NaBH₄, Methanol, 25°C; HCl, H₂O | 78% overall | [1] |
| D-Phenylalaninol | Direct carbamoylation | Sodium cyanate, Acetic acid, 40°C | 89% | [6] |
| L-Phenylalanine | Dynamic kinetic resolution → Reduction → Carbamoylation | (R)-Mandelic acid, Acetaldehyde, Acetic acid | 82% overall | [9] |
Innovative catalytic methods focus on enhancing stereocontrol and reducing reliance on chiral pool starting materials. A breakthrough dynamic kinetic resolution (DKR) technology enables direct inversion of naturally abundant L-phenylalanine:
Emerging biocatalytic approaches utilize immobilized lipases or transaminases for enantioselective amination of prochiral ketones, though industrial implementation remains limited [6].
Recent advances prioritize waste reduction and solvent sustainability:
Analytical greenness assessments validate a ultrahigh-performance liquid chromatography method for impurity monitoring, which reduces acetonitrile consumption by 60% versus conventional methods and achieves a complementary green analytical chemistry score of 0.81 [2].
Efficient utilization of phenylalanine precursors centers on atom economy and chiral purity:
Table 2: Key Process Parameters for Precursor Optimization
| Parameter | Traditional Process | Optimized Process | Impact |
|---|---|---|---|
| Reduction Temperature | 50°C | 30°C | Reduces impurity formation |
| L-Phenylalanine Resolution | Not applicable | DKR with aldehyde | 30% cost reduction |
| Solvent for Carbamoylation | Dichloromethane | Ethyl acetate/water | Improves EHS profile |
Rigorous impurity control is achieved through advanced chromatographic techniques:
Mechanistic studies trace Impurity B to elevated reaction temperatures during carbamoylation, while Impurity C forms via intramolecular cyclization under basic conditions [2]. Controlling reaction pH (<4) and temperature (<40°C) suppresses these impurities to <0.15%.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6